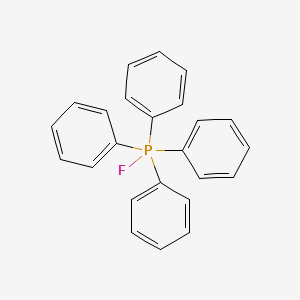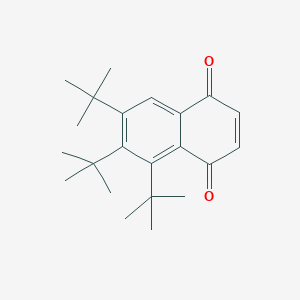
5,6,7-Tri-tert-butylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-Tri-tert-butylnaphthalene-1,4-dione is an organic compound with the molecular formula C22H30O2 It is a derivative of naphthalene, characterized by the presence of three tert-butyl groups and two ketone functionalities at the 1 and 4 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Tri-tert-butylnaphthalene-1,4-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces tert-butyl groups at the desired positions on the naphthalene ring. Subsequent oxidation of the resulting intermediate with an oxidizing agent like potassium permanganate or chromium trioxide yields the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,6,7-Tri-tert-butylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
5,6,7-Tri-tert-butylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 5,6,7-Tri-tert-butylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular enzymes, and modulate signaling pathways. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylnaphthalene: Lacks the ketone functionalities and has different reactivity and applications.
1,4-Dimethylnaphthalene: Similar aromatic structure but with methyl groups instead of tert-butyl groups.
Naphthoquinone derivatives: Share the quinone functionality but differ in the substitution pattern and overall structure.
Uniqueness
5,6,7-Tri-tert-butylnaphthalene-1,4-dione is unique due to the presence of three bulky tert-butyl groups and two ketone functionalities, which confer distinct chemical and physical properties
特性
CAS番号 |
118717-80-9 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
5,6,7-tritert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H30O2/c1-20(2,3)14-12-13-15(23)10-11-16(24)17(13)19(22(7,8)9)18(14)21(4,5)6/h10-12H,1-9H3 |
InChIキー |
ZKWTXTKFTAMZNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=C2C(=O)C=CC(=O)C2=C1)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


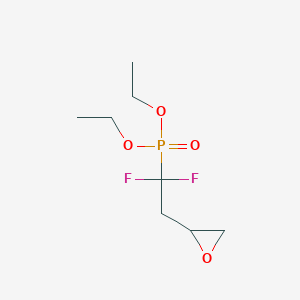


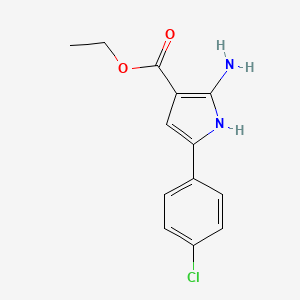
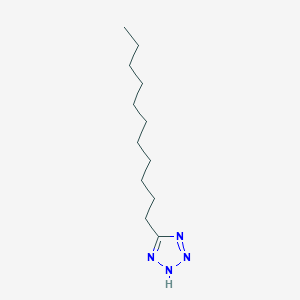
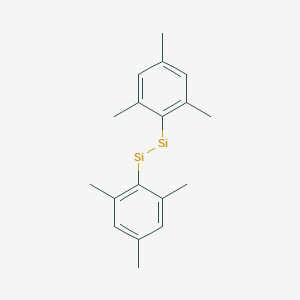
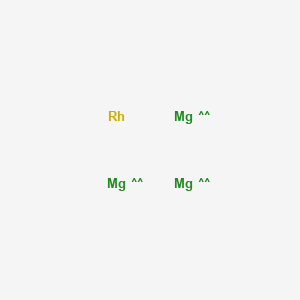
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
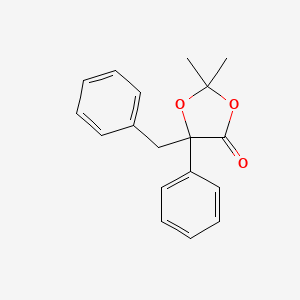
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)

